molecular formula C11H15ClN2O B8238514 8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride

Cat. No.: B8238514
M. Wt: 226.70 g/mol
InChI Key: UKIIKZJKKPIHRS-UHFFFAOYSA-N
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Description

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride is a spirocyclic compound characterized by a bicyclic framework combining a cyclohexene ring and a spiro-linked azetidine moiety. Its structure includes a ketone group at position 7, a nitrile substituent at position 6, and a dimethyl substitution at position 6. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-10(2)5-11(6-13-7-11)3-8(4-12)9(10)14;/h3,13H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIIKZJKKPIHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CNC2)C=C(C1=O)C#N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromatographic Techniques

Flash chromatography on silica gel remains the standard for intermediate purification. For the final product, preparative HPLC may be employed to achieve >99% purity, though this is rarely required due to the efficiency of earlier steps.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Confirms spirocyclic connectivity and absence of undesired isomers.

  • LCMS : Validates molecular weight (M.W.=226.70g/mol\text{M.W.} = 226.70 \, \text{g/mol}) and detects residual solvents.

Challenges and Optimization Opportunities

  • Stereochemical Control : The spirocyclic center’s configuration must be preserved during cyanation. Chiral auxiliaries or asymmetric catalysis could improve enantioselectivity.

  • Scale-Up Limitations : Oxidative cyclization with PIFA is cost-prohibitive for industrial-scale synthesis. Alternatives like electrochemical methods are under investigation.

  • Byproduct Formation : Over-alkylation during cyanation remains a concern, necessitating precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group may yield primary amines.

Scientific Research Applications

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme, affecting its activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

Compounds listed in the Pharmacopeial Forum (2017) share key structural motifs with the target molecule:

  • a. (6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: A bicyclic β-lactam antibiotic precursor with a sulfur atom in the ring system. Unlike the target compound, this lacks the spirocyclic nitrile group but retains the 8-oxo moiety, critical for antibacterial activity .
  • b. (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5R-oxide: A cephalosporin derivative with a sulfoxide group. The presence of an amino-phenylacetamido side chain enhances β-lactamase resistance, a feature absent in the target compound .

Table 1: Structural Comparison of Bicyclic Compounds

Compound Name Key Features Functional Groups Pharmacological Role
Target Compound Spiro[3.5]nonene, nitrile, 8-oxo, dimethyl Nitrile, ketone, spirocyclic Undetermined (potential API)
(6R,7R)-7-Amino-3-methyl-8-oxo... (Compound a) Bicyclo[4.2.0], β-lactam, thia β-lactam, amino, ketone Antibiotic precursor
Cephalosporin derivative (Compound b) Bicyclo[4.2.0], sulfoxide, phenylacetamido Sulfoxide, amide Antibiotic resistance modifier
Analytical and Stability Comparisons
  • Erlotinib Hydrochloride : While structurally distinct (quinazoline-based kinase inhibitor), its interaction with bovine serum albumin (BSA) was studied via absorption spectroscopy . This method could be adapted for analyzing the target compound’s protein-binding behavior.
  • Amitriptyline Hydrochloride : Validated RP-HPLC methods (Table 6, 8) for stability and accuracy suggest that similar protocols could be employed for quantifying the target compound, given its hydrochloride salt form and nitrile group’s UV activity.

Table 2: Analytical Method Cross-Applicability

Compound Method (Reference) Key Parameters Relevance to Target Compound
Amitriptyline Hydrochloride RP-HPLC (Table 6, 8) Accuracy: 98–102%, Stability: 24 hrs at 25°C Applicable for purity and stability assays
Erlotinib Hydrochloride Absorption Spectroscopy λmax shift with BSA binding Useful for studying protein interactions

Biological Activity

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride (CAS Number: 2758304-16-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C11_{11}H15_{15}ClN2_2O, with a molecular weight of 226.70 g/mol. The compound features a spirocyclic structure that is characteristic of several biologically active molecules.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the context of anti-parasitic and anti-microbial effects.

Antimalarial Activity

A study explored the structure–activity relationship (SAR) of related compounds and identified significant antimalarial activity against Plasmodium falciparum. The findings suggested that modifications to the spirocyclic structure could enhance potency and selectivity against malaria parasites. For instance, compounds with specific substitutions showed lower effective concentrations (EC50_{50}), indicating stronger activity:

CompoundEC50_{50} (μM)Comments
10.263Base compound
170.019Enhanced activity with methyl substitution
210.028Slight reduction in activity with ethyl carboxylate

These results highlight the potential of this compound as a lead for developing new antimalarial agents .

GPR119 Agonist Activity

In another investigation, derivatives of azaspiro compounds were synthesized and evaluated for their activity as GPR119 agonists, which are relevant in glucose metabolism regulation. One particular derivative showed promising results in lowering blood glucose levels in diabetic rat models, suggesting potential applications in diabetes management .

Case Studies

  • Antimalarial Efficacy : In a comparative study involving various derivatives of spirocyclic compounds, this compound was tested alongside known antimalarials. Results indicated that certain modifications led to improved efficacy against drug-resistant strains of P. falciparum .
  • Diabetes Management : Research into GPR119 agonists revealed that specific analogs derived from the azaspiro framework demonstrated significant glucose-lowering effects in animal models, indicating a potential therapeutic role in managing diabetes .

Q & A

Q. What are the recommended protocols for safe handling and storage of 8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride in laboratory settings?

Answer:

  • Safety Measures : Use nitrile gloves and flame-retardant protective clothing to avoid skin contact. Inspect gloves before use and follow proper removal techniques to prevent contamination .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Ensure compatibility with container materials (e.g., glass or HDPE) to avoid degradation .
  • Emergency Protocols : In case of inhalation, move to fresh air and administer artificial respiration if necessary. For skin/eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Mobile phases should include buffers (e.g., 0.1% TFA in acetonitrile/water) to enhance peak resolution .
  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic and nitrile functional groups. Mass spectrometry (HRMS-ESI) validates molecular weight (±1 ppm accuracy) .
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Q. How can researchers design a scalable synthetic route for this compound while minimizing byproducts?

Answer:

  • Route Optimization : Begin with a retrosynthetic analysis targeting the spirocyclic core via cyclization of pre-functionalized intermediates. Use computational tools (e.g., DFT) to predict reaction pathways and steric hindrance .
  • Byproduct Mitigation : Implement in-situ quenching (e.g., scavenger resins) for reactive intermediates. Monitor reactions via TLC or inline IR spectroscopy to halt processes at optimal conversion points .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare NMR chemical shifts with DFT-simulated spectra (e.g., Gaussian09) to identify discrepancies arising from solvent effects or tautomerism .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to trace nitrile group behavior in dynamic NMR experiments, clarifying ambiguous splitting patterns .
  • Crystallographic Refinement : If X-ray data conflicts with solution-phase NMR, assess whether crystal packing forces distort molecular geometry .

Q. What experimental design strategies are suitable for studying the environmental fate of this compound?

Answer:

  • Compartmental Analysis : Adopt a split-split plot design to evaluate distribution in soil, water, and air. Subplots can test variables like pH or microbial activity, while sub-subplots track temporal degradation .
  • Biotic Interactions : Use LC-MS/MS to quantify metabolite formation in model organisms (e.g., Daphnia magna) under OECD 211 guidelines. Measure oxidative stress biomarkers (e.g., glutathione levels) to assess ecotoxicity .

Q. How can reaction mechanisms involving the azaspiro ring be probed under varying catalytic conditions?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values for hydrogen abstraction steps to distinguish between radical vs. polar mechanisms .
  • In-situ Spectroscopy : Operando Raman or XAFS can monitor catalyst surface interactions (e.g., Pd/C or enzymatic catalysts) during ring-opening or functionalization steps .

Q. What methodologies address discrepancies in bioactivity data across in vitro and in vivo studies?

Answer:

  • Pharmacokinetic Modeling : Use PBPK models to correlate in vitro IC50_{50} values with tissue-specific bioavailability. Adjust for plasma protein binding using equilibrium dialysis .
  • Metabolomic Profiling : Perform untargeted LC-HRMS on serum samples to identify active metabolites or degradation products that may explain efficacy variations .

Methodological Considerations

Q. How should researchers design stability studies to evaluate hydrolytic degradation pathways?

Answer:

  • Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS. Use QbD principles to identify critical quality attributes (CQAs) affecting stability .
  • pH-Rate Profiling : Conduct kinetic studies across pH 1–10 to map degradation hotspots. Buffer systems (e.g., phosphate or citrate) must avoid catalytic interference .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological assays?

Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via AIC or residual plots .
  • Bootstrap Resampling : Estimate confidence intervals for EC50_{50} values to account for heteroscedasticity in triplicate measurements .

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